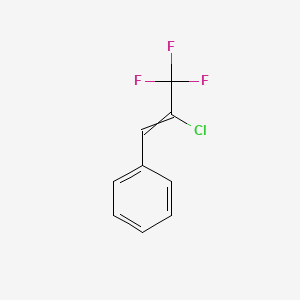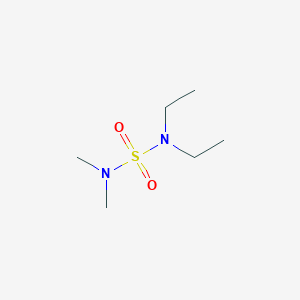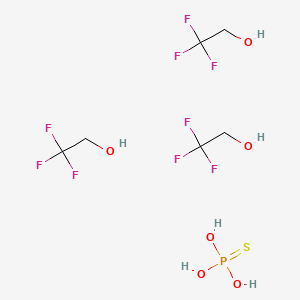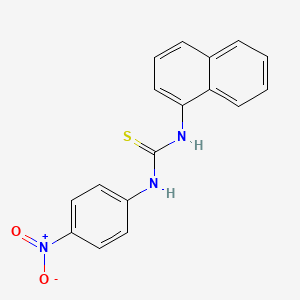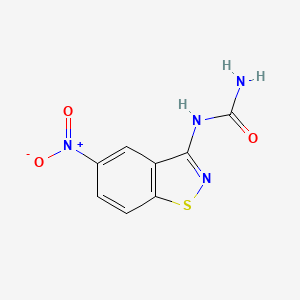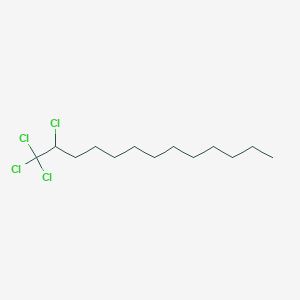
1,1,1,2-Tetrachlorotridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrachlorotridecane is a chlorinated hydrocarbon with the molecular formula C13H24Cl4 . It is a colorless liquid known for its use in various industrial applications due to its chemical stability and reactivity.
Métodos De Preparación
The synthesis of 1,1,1,2-Tetrachlorotridecane typically involves the chlorination of tridecane. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial production methods often involve continuous flow reactors to maintain consistent reaction conditions and high yields. The chlorination reaction is exothermic, so temperature control is crucial to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
1,1,1,2-Tetrachlorotridecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated carboxylic acids or ketones, depending on the oxidizing agent used.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,2-Tetrachlorotridecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with chlorinated hydrocarbon backbones.
Industry: It is used in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of other chlorinated compounds.
Mecanismo De Acción
The mechanism by which 1,1,1,2-Tetrachlorotridecane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s chlorinated structure allows it to penetrate lipid bilayers and interact with membrane-bound proteins, potentially altering their function. Additionally, its reactivity with nucleophiles can lead to the modification of biomolecules, affecting cellular processes.
Comparación Con Compuestos Similares
1,1,1,2-Tetrachlorotridecane can be compared with other chlorinated hydrocarbons such as:
1,1,1-Trichloroethane: Used as a solvent and in the production of adhesives and coatings.
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and in the production of other chemicals.
1,1,2-Trichloroethane: Utilized as a solvent and an intermediate in chemical synthesis.
What sets this compound apart is its longer carbon chain and specific chlorination pattern, which confer unique chemical properties and reactivity compared to shorter-chain chlorinated hydrocarbons.
Propiedades
Número CAS |
96621-01-1 |
|---|---|
Fórmula molecular |
C13H24Cl4 |
Peso molecular |
322.1 g/mol |
Nombre IUPAC |
1,1,1,2-tetrachlorotridecane |
InChI |
InChI=1S/C13H24Cl4/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15,16)17/h12H,2-11H2,1H3 |
Clave InChI |
XOIJLYXMAGJGRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


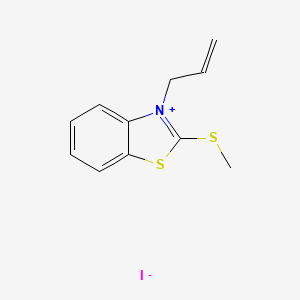
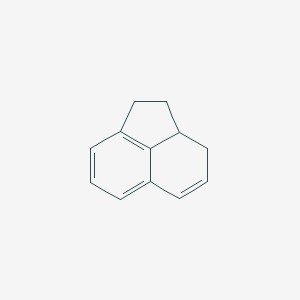
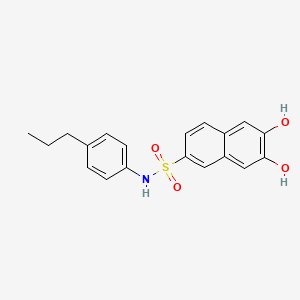
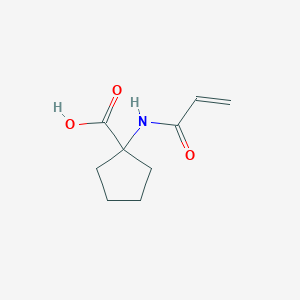
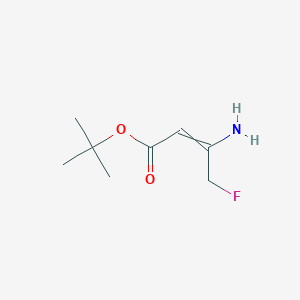

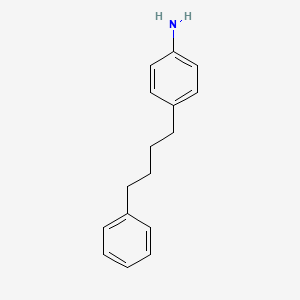

![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
